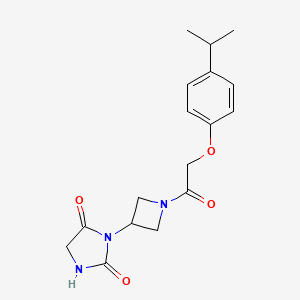
3-(1-(2-(4-Isopropylphenoxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of azetidin-2-one . Azetidin-2-one derivatives have been identified as immunostimulating and antimicrobial, as well as having antioxidant activity . The molecular formula of this compound is C17H20N2O5.
Synthesis Analysis
The synthesis of similar azetidin-2-one derivatives involves several steps . First, 2-amino 1,3,4 oxadiazole/thiadiazole conjugates are synthesized by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature . Acetate (glacial) is used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . Finally, using the mixture of triethylamine (dropwise) and chloroacetylchloride with vigorous stirring, 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4-(4-substitutedphenyl) azetidin-2-one derivatives are prepared .Molecular Structure Analysis
The singlet (s) signals between 5.44–5.45 δ ppm showing the presence of -CH of the azetidine ring were validated in synthesized derivatives at 2.85–3.25 δ ppm, respectively .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the formation of Schiff’s bases and the reaction of these bases with a mixture of triethylamine and chloroacetylchloride .Physical And Chemical Properties Analysis
The Inchi Code for a similar compound, 3-(azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride, is 1S/C7H10N2O2.ClH/c10-6-1-5 (7 (11)9-6)4-2-8-3-4;/h4-5,8H,1-3H2, (H,9,10,11);1H .Applications De Recherche Scientifique
Synthesis and Biological Activities
β-Amino Alcohols as Inhibitors : A novel series of β-amino alcohols, based on a structurally similar compound, was synthesized and evaluated for its inhibitory potency against mycobacterial N-acetyltransferase (NAT) enzymes. This research aimed at developing potential anti-tubercular drugs by assessing the growth effects on Mycobacterium tuberculosis (Fullam et al., 2011).
Antimicrobial and Antifungal Activities : Novel thiazolidine-2,4-dione carboxamide and amino acid derivatives demonstrated weak to moderate antibacterial and antifungal activities against various pathogens, highlighting the potential of such compounds in developing new antimicrobial agents (Abd Alhameed et al., 2019).
Antiproliferative Activity in Cancer Research : Hydantoin and purine derivatives containing a 4-acetylphenylpiperazinylalkyl moiety were synthesized and evaluated for anticancer activity. One derivative showed high effectiveness and tumor-targeting selectivity against selected cancer cell lines, suggesting its potential as a scaffold for developing thymidine phosphorylase inhibitors (Zagórska et al., 2021).
Chemical Synthesis and Characterization
Microwave-Assisted Synthesis : A one-pot microwave-assisted procedure was utilized for the synthesis of 3-(thien-3-yl)imidazolidine-2,4-dione derivatives, showcasing an efficient method for producing optically pure derivatives in high yields (Brouillette et al., 2007).
Synthesis of Glycolurils and Analogues : Glycolurils, related to imidazolidine-2,4-diones, have found applications in pharmacology, explosives, and as gelators. This review covers various synthetic approaches, highlighting the compound's versatility in scientific research (Kravchenko et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
3-[1-[2-(4-propan-2-ylphenoxy)acetyl]azetidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-11(2)12-3-5-14(6-4-12)24-10-16(22)19-8-13(9-19)20-15(21)7-18-17(20)23/h3-6,11,13H,7-10H2,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWGNUDEJJEXRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CC(C2)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-(4-Isopropylphenoxy)acetyl)azetidin-3-yl)imidazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

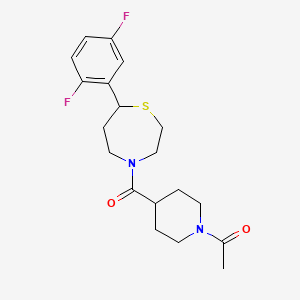
![3-((4-isopropylphenyl)sulfonyl)-N-(4-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2462053.png)
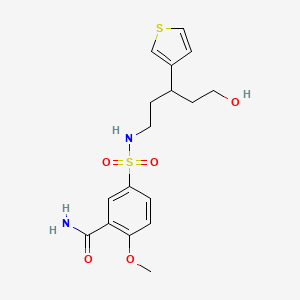
![[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2462061.png)
![4-butoxy-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2462062.png)
![7-(3-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)
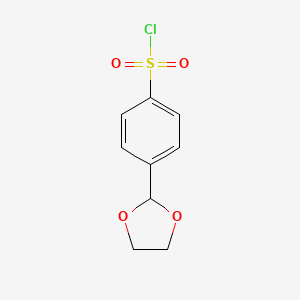

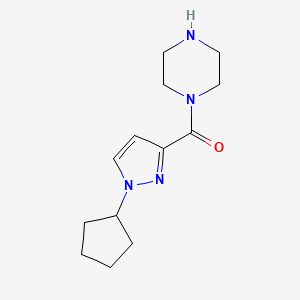
![1-(benzo[d]oxazol-2-yl)-N-(2,5-difluorophenyl)pyrrolidine-2-carboxamide](/img/structure/B2462071.png)
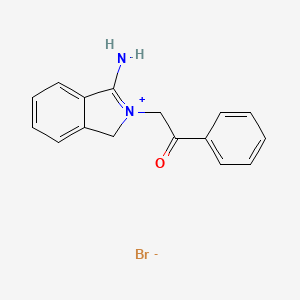
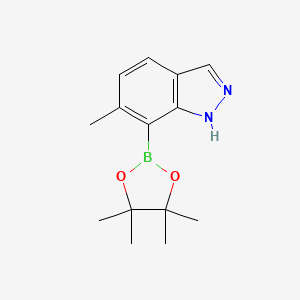
![N-(4-isopropylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2462074.png)
![2-Chloro-N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]acetamide](/img/structure/B2462075.png)